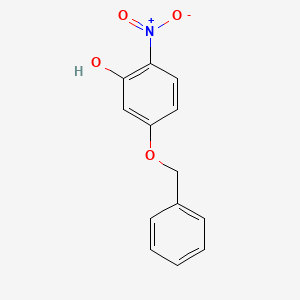![molecular formula C29H23N3O8 B2938533 ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892432-59-6](/img/no-structure.png)
ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features that are common in organic chemistry. These include a benzo[d][1,3]dioxole group, which is a type of aromatic ether, and a benzofuro[3,2-d]pyrimidin-1(2H)-one group, which is a type of heterocyclic compound containing nitrogen and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group would contribute to the aromaticity of the molecule, while the benzofuro[3,2-d]pyrimidin-1(2H)-one group would introduce heteroatoms into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups like the amide and ester could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Research has explored the synthesis and biological evaluation of novel compounds with complex structures, highlighting the continuous interest in developing new molecules for potential therapeutic applications. For instance, studies on the synthesis of novel benzothiazole containing derivatives and their screening for antibacterial, antioxidant, and antitubercular activities underscore the methodological advancements in creating and evaluating compounds with potential biological efficacy (Bhoi, Borad, Pithawala, & Patel, 2016).
Antifolate Agents
- The design and synthesis of classical and nonclassical compounds as antifolates for potential use as dihydrofolate reductase (DHFR) inhibitors and antitumor agents highlight the application of complex molecules in targeting specific biological pathways for therapeutic interventions (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Chemical Synthesis Techniques
- Advances in chemical synthesis techniques, such as the use of palladium(0) reagents for deprotection procedures, underscore the evolving methodologies in organic synthesis that are critical for the creation and modification of complex molecules for research and therapeutic purposes (Watanabe & Nakamura, 1997).
Heterocyclic Compound Synthesis
- The synthesis of heterocyclic compounds, including pyrimidine-annelated derivatives, is a significant area of research that contributes to the development of new drugs and materials. These studies often involve the exploration of novel synthetic routes and the evaluation of the resulting compounds' biological activities (Majumdar, Das, & Jana, 1998).
Antimicrobial and Antioxidant Activities
- The investigation of new molecules for antimicrobial and antioxidant activities is a crucial aspect of pharmaceutical research, aiming to discover new agents that can combat microbial infections and mitigate oxidative stress, respectively. Research in this domain involves the synthesis of novel compounds and their subsequent evaluation for these activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
892432-59-6 |
|---|---|
Produktname |
ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |
Molekularformel |
C29H23N3O8 |
Molekulargewicht |
541.516 |
IUPAC-Name |
ethyl 2-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H23N3O8/c1-2-37-28(35)18-7-3-5-9-20(18)30-24(33)15-31-25-19-8-4-6-10-21(19)40-26(25)27(34)32(29(31)36)14-17-11-12-22-23(13-17)39-16-38-22/h3-13H,2,14-16H2,1H3,(H,30,33) |
InChI-Schlüssel |
XIIOMBGXORSYBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



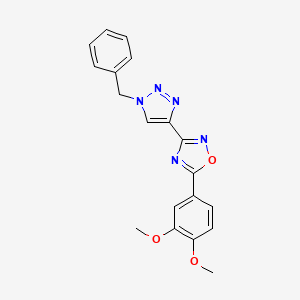
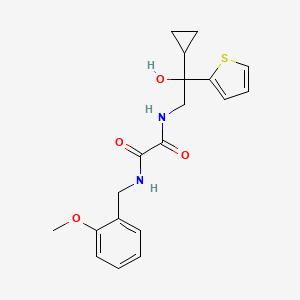
![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2938456.png)
![2,3-dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2938461.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2938462.png)

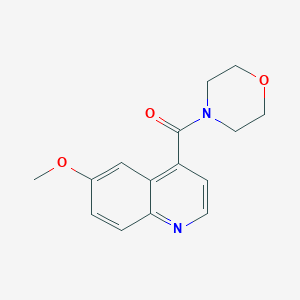
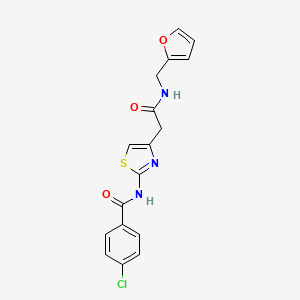

![N-(2,4-dimethylphenyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2938470.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate](/img/structure/B2938472.png)
